Acide 2-(acétylthio)éthanesulfonique

Vue d'ensemble

Description

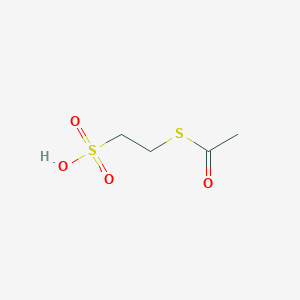

2-(Acetylthio)ethanesulfonic acid is a chemical compound with the molecular formula C4H8O4S2. It contains a total of 18 atoms, including 8 hydrogen atoms, 4 carbon atoms, 4 oxygen atoms, and 2 sulfur atoms. This compound is known for its unique structure, which includes both an acetylthio group and a sulfonic acid group.

Applications De Recherche Scientifique

2-(Acetylthio)ethanesulfonic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of various industrial chemicals and materials.

Mécanisme D'action

Target of Action

It’s structurally related to ethanesulfonic acid, which has been found to interact with proteins such as platelet basic protein and phosphonoacetaldehyde hydrolase .

Mode of Action

It’s plausible that the compound interacts with its targets through the acetylthio and sulfonic acid groups, potentially influencing the function of these proteins .

Pharmacokinetics

It’s known that the compound is slightly soluble in dmso and water , which could influence its bioavailability.

Result of Action

Given its potential interaction with proteins, it may influence protein function and cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-(Acetylthio)ethanesulfonic acid. For instance, its solubility might be affected by the pH of the environment .

Méthodes De Préparation

The preparation of 2-(Acetylthio)ethanesulfonic acid can be achieved through various synthetic routes. One common method involves the reaction of ethanesulfonic acid with acetic anhydride in the presence of a catalyst. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of about 4 hours . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

2-(Acetylthio)ethanesulfonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The acetylthio group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include trifluoroacetic acid for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

2-(Acetylthio)ethanesulfonic acid can be compared with other similar compounds, such as:

Mesna (2-mercaptoethanesulfonic acid): Mesna is used as a protective agent in chemotherapy to reduce the harmful effects of certain drugs on the bladder.

Taurine (2-aminoethanesulfonic acid): Taurine is a semi-essential amino acid with various biological functions, including bile salt formation and osmoregulation.

The uniqueness of 2-(Acetylthio)ethanesulfonic acid lies in its specific structure, which combines an acetylthio group with a sulfonic acid group, providing distinct chemical and biological properties .

Activité Biologique

2-(Acetylthio)ethanesulfonic acid (CAS Number: 69536-71-6) is a sulfonic acid derivative known for its unique chemical structure, which includes both an acetylthio group and a sulfonic acid group. This compound has garnered interest in various fields, particularly in biological research due to its potential interactions with biomolecules.

- Molecular Formula : C4H8O4S2

- Molecular Weight : 192.24 g/mol

- Solubility : Slightly soluble in DMSO and water, with solubility influenced by environmental factors such as pH and temperature.

The biological activity of 2-(Acetylthio)ethanesulfonic acid is primarily attributed to its interaction with proteins. It is structurally related to ethanesulfonic acid, which has been shown to interact with various proteins, including:

- Platelet Basic Protein

- Phosphonoacetaldehyde Hydrolase

The compound likely influences protein function through its acetylthio and sulfonic acid groups, which may alter the conformation or activity of target proteins involved in cellular processes.

Biological Applications

Research indicates several potential biological applications for 2-(Acetylthio)ethanesulfonic acid:

- Protein Interaction Studies : It serves as a valuable tool in studying protein-ligand interactions due to its unique functional groups.

- Therapeutic Potential : Ongoing studies are exploring its role as a drug intermediate, particularly in the synthesis of compounds with antineoplastic properties.

- Industrial Uses : The compound is utilized in the production of various industrial chemicals, highlighting its versatility beyond biological applications.

Pharmacokinetics

The pharmacokinetic profile of 2-(Acetylthio)ethanesulfonic acid suggests that it undergoes moderate absorption and distribution in biological systems. Its solubility characteristics may affect its bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(Acetylthio)ethanesulfonic acid, yielding promising results:

- In Vitro Studies : Research has demonstrated that this compound can modulate protein functions, potentially influencing cellular signaling pathways.

- Comparative Analysis : In comparison with similar compounds like Mesna (2-mercaptoethanesulfonic acid), which is used as a protective agent in chemotherapy, 2-(Acetylthio)ethanesulfonic acid presents distinct advantages due to its unique structure and reactivity .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| 2-(Acetylthio)ethanesulfonic acid | Acetylthio sulfonate | Modulates protein interactions | Drug intermediate, research |

| Mesna (2-mercaptoethanesulfonic acid) | Thioether sulfonate | Protective agent in chemotherapy | Oncology |

| Taurine (2-aminoethanesulfonic acid) | Amino sulfonate | Various biological functions including osmoregulation | Nutritional supplement |

Propriétés

IUPAC Name |

2-acetylsulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S2/c1-4(5)9-2-3-10(6,7)8/h2-3H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODOIOCJZCCYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469910 | |

| Record name | 2-(acetylthio)ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69536-71-6 | |

| Record name | 2-(Acetylsulfanyl)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069536716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(acetylthio)ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ACETYLSULFANYL)ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ8CW74Z78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.